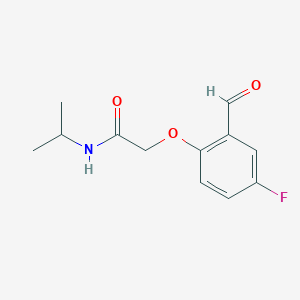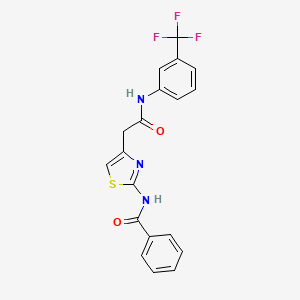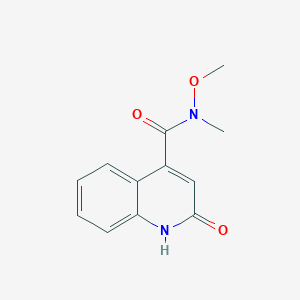
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, also known as CFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. This compound has been shown to bind to and modulate the activity of various receptors, including the serotonin and dopamine receptors, leading to changes in neurotransmitter release and synaptic activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects, including potent analgesic and anti-inflammatory effects, modulation of neurotransmitter release and synaptic activity, and changes in behavior and cognition. However, the exact nature and extent of these effects are still being studied.
实验室实验的优点和局限性
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has several advantages for use in lab experiments, including its potent analgesic and anti-inflammatory effects, its ability to modulate neurotransmitter release and synaptic activity, and its relatively low toxicity. However, there are also some limitations to its use, including the need for careful dosing and monitoring to avoid toxicity, and the potential for off-target effects.
未来方向
There are several future directions for research on 3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, including further studies on its mechanism of action, the development of novel drugs based on its structure, and the exploration of its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential limitations or safety concerns associated with its use.
合成方法
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one can be synthesized using a variety of methods, including the reaction between 3-(3-chloro-4-fluorophenyl)propan-1-ol and 3-(quinolin-8-yloxy)pyrrolidine. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学研究应用
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel pain-relieving drugs. In pharmacology, this compound has been shown to modulate the activity of various neurotransmitter receptors, including the serotonin and dopamine receptors, making it a potential target for the treatment of psychiatric disorders such as depression and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of various neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems.
属性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O2/c23-18-13-15(6-8-19(18)24)7-9-21(27)26-12-10-17(14-26)28-20-5-1-3-16-4-2-11-25-22(16)20/h1-6,8,11,13,17H,7,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPHWYSLOFWXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/no-structure.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2898951.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2898957.png)

![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)
![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)


![8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2898968.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(diethylsulfamoyl)benzamide](/img/structure/B2898970.png)